molecular formula C9H8N2OS B14766317 2-(2-Aminothiazol-5-yl)phenol

2-(2-Aminothiazol-5-yl)phenol

Cat. No.: B14766317
M. Wt: 192.24 g/mol
InChI Key: RUWPMASOGPFRAL-UHFFFAOYSA-N
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Description

2-(2-Aminothiazol-5-yl)phenol is a thiazole-phenol hybrid compound characterized by a thiazole ring substituted with an amino group at position 2 and a phenol moiety at position 5. Its crystal structure reveals near coplanarity between the thiazole and benzene rings (dihedral angle = 2.1°), stabilized by intramolecular O–H⋯N hydrogen bonds and intermolecular N–H⋯O interactions . Thiazole derivatives are widely studied for their antiviral, antifungal, and pesticidal applications, making this compound a candidate for medicinal chemistry and materials science .

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-5-yl)phenol

InChI

InChI=1S/C9H8N2OS/c10-9-11-5-8(13-9)6-3-1-2-4-7(6)12/h1-5,12H,(H2,10,11)

InChI Key

RUWPMASOGPFRAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(S2)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminothiazol-5-yl)phenol typically involves the reaction of 2-halo-1-(4-hydroxyphenyl)ethanone with thiourea. . The reaction conditions often include heating the reactants in an appropriate solvent, such as ethanol, to facilitate the formation of the thiazole ring.

Industrial Production Methods

While specific industrial production methods for 2-(2-Aminothiazol-5-yl)phenol are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminothiazol-5-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Aminothiazol-5-yl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Aminothiazol-5-yl)phenol involves its interaction with various molecular targets. For example, its anticancer activity is attributed to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation. The compound can also interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name Substituents/Modifications Key Structural Features Biological Activity/Application Reference
2-(2-Aminothiazol-5-yl)phenol None (parent structure) Coplanar thiazole-phenol (2.1° dihedral angle) Antiviral, antifungal potential
2-(2-Amino-5-methylthiazol-4-yl)phenol Methyl group at thiazole C5 Thiazole-phenol dihedral angle = 2.1° Enhanced stability via steric effects
5-((2-Aminothiazol-5-yl)(aryl)methyl)pyrimidinedione derivatives Aryl groups (e.g., 4-nitrophenyl, 4-fluorophenyl) Bulky aryl substituents on pyrimidinedione core Antiproliferative, antioxidant activities
3-(2-Aminothiazol-5-yl)-2H-chromen-2-one Coumarin ring replacing phenol Extended π-conjugation via coumarin-thiazole system Not explicitly reported; likely MCD inhibition
2-(2-Aminothiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol Hexafluoropropanol group Strong electron-withdrawing CF3 groups MCD inhibition; anti-diabetic effects
2-(3-Amino-1H-pyrazol-5-yl)phenol Pyrazole ring replacing thiazole Pyrazole-phenol system with different H-bonding sites Unreported activity
(2-Amino-thiazol-5-yl)-phenyl-methanone Ketone group replacing phenolic –OH Loss of H-bond donor; increased lipophilicity Unreported activity
2-(2-Aminothiazol-5-yl)acetic acid Acetic acid moiety at thiazole C5 Carboxylic acid enhances solubility and ionic interactions Potential for metal chelation

Electronic and Solubility Considerations

  • Electron-Withdrawing Groups: Hexafluoropropanol and nitro substituents increase electrophilicity, enhancing interactions with enzymatic targets .
  • Hydrogen Bonding: The phenolic –OH in 2-(2-Aminothiazol-5-yl)phenol facilitates intermolecular interactions, whereas its replacement with a ketone or carboxylic acid alters solubility and binding modes .

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